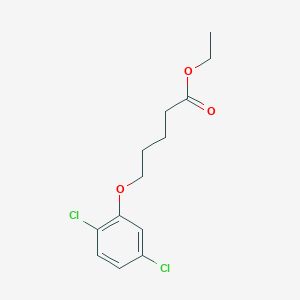
2-(2-Chloro-4-fluorobenzoyl)thiazole
Overview
Description
2-(2-Chloro-4-fluorobenzoyl)thiazole is a heterocyclic organic compound that contains a thiazole ring substituted with a 2-chloro-4-fluorobenzoyl group. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds .
Preparation Methods
The synthesis of 2-(2-Chloro-4-fluorobenzoyl)thiazole typically involves the reaction of 2-chloro-4-fluorobenzoyl chloride with thiazole. The reaction is carried out under anhydrous conditions using a suitable base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield .
Chemical Reactions Analysis
2-(2-Chloro-4-fluorobenzoyl)thiazole undergoes various chemical reactions, including:
Electrophilic substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-5 position due to the electron-donating effect of the sulfur atom.
Nucleophilic substitution: The C-2 position of the thiazole ring is susceptible to nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include halogens, acids, bases, and oxidizing or reducing agents . Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-(2-Chloro-4-fluorobenzoyl)thiazole has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-fluorobenzoyl)thiazole involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes involved in various metabolic processes . It may also interact with cellular receptors and ion channels, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
2-(2-Chloro-4-fluorobenzoyl)thiazole can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-(1,3-thiazol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFNOS/c11-8-5-6(12)1-2-7(8)9(14)10-13-3-4-15-10/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKSKXXBABDKAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)C2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101231835 | |
| Record name | Methanone, (2-chloro-4-fluorophenyl)-2-thiazolyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101231835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443349-11-8 | |
| Record name | Methanone, (2-chloro-4-fluorophenyl)-2-thiazolyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443349-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, (2-chloro-4-fluorophenyl)-2-thiazolyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101231835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(n-Pentyloxy)methyl]benzaldehyde](/img/structure/B7993826.png)

![1-[3-(Methylthio)phenyl]-2-methyl-2-propanol](/img/structure/B7993844.png)



![2-[(n-Pentyloxy)methyl]benzaldehyde](/img/structure/B7993880.png)



![S-Benzo[d][1,3]dioxol-5-yl ethanethioate](/img/structure/B7993900.png)

